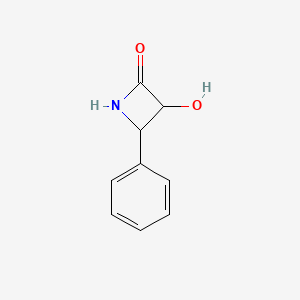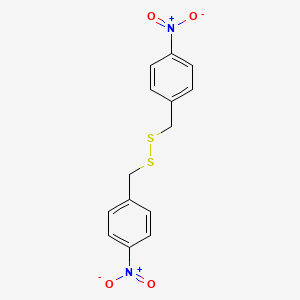![molecular formula C8H7ClN2O3 B8792820 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid CAS No. 76980-21-7](/img/structure/B8792820.png)
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid is a chemical compound with the molecular formula C8H7ClN2O3. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 2-position of the pyridine ring, and glycine is attached to the nicotinoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid typically involves the reaction of 2-chloronicotinic acid with glycine. One common method is the activated ester method, where the 2-chloronicotinic acid is first converted to its p-nitrophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. The p-nitrophenyl ester is then reacted with glycine in the presence of a base such as sodium hydroxide in aqueous dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 2-chloronicotinic acid and glycine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid has several scientific research applications:
Pharmacology: It is studied for its potential neurotropic activity, particularly in the context of nicotinic acid derivatives.
Biochemistry: The compound is used to investigate the role of nicotinic acid derivatives in biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. In the central nervous system, it may interact with nicotinic acetylcholine receptors, modulating neurotransmission. The compound’s effects are likely mediated through its influence on these receptors, leading to changes in neuronal activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxynicotinoyl)glycine
- N-(2-Methoxynicotinoyl)glycine
- N-(2-Benzyloxynicotinoyl)glycine
Uniqueness
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid is unique due to the presence of the chlorine atom at the 2-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacologically active compound compared to its hydroxyl, methoxy, or benzyloxy counterparts .
Eigenschaften
CAS-Nummer |
76980-21-7 |
|---|---|
Molekularformel |
C8H7ClN2O3 |
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-7-5(2-1-3-10-7)8(14)11-4-6(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
InChI-Schlüssel |
QTHZQNVGWMIFRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D](/img/structure/B8792759.png)









